Adrenalone Hydrochloride, chemically known as 3',4'-Dihydroxy-2-(methylamino)-acetophenone hydrochloride, is an organic compound often encountered in scientific research. It serves as a key intermediate in the synthesis of L-adrenaline, a hormone and neurotransmitter with significant physiological roles [, ].
Adrenalone hydrochloride is synthesized from natural substrates like epinephrine through chemical reactions involving hydrolysis and other organic synthesis techniques. It belongs to the class of organic compounds known as catecholamines, which are characterized by their aromatic structure containing hydroxyl groups.
The synthesis of adrenalone hydrochloride typically involves several key steps:
Adrenalone hydrochloride has the molecular formula and a molecular weight of approximately 201.65 g/mol. Its structural representation includes a catechol moiety with an amine group, contributing to its pharmacological activity.
CNCC(=O)C1=CC(O)=C(O)C=C1
PZMVOUYYNKPMSI-UHFFFAOYSA-N
The compound lacks defined stereocenters, making it achiral .
Adrenalone hydrochloride can participate in various chemical reactions, primarily due to its functional groups:
Adrenalone hydrochloride acts primarily as an adrenergic receptor agonist. Its mechanism involves:
Relevant data includes:
Adrenalone hydrochloride has several applications in scientific and medical fields:
Adrenalone hydrochloride (C₉H₁₂ClNO₃; MW 217.65) functions primarily as a synthetic catecholamine derivative targeting adrenergic receptors (ARs), with highest affinity for α₁-adrenoceptors [2] [5] [9]. Unlike endogenous catecholamines, its ketone substitution at the β-carbon eliminates optical activity and significantly reduces β-adrenergic receptor engagement [5]. Upon binding to vascular α₁-ARs (subtypes A, B, D), adrenalone activates Gq/11 proteins, triggering phospholipase C (PLC) activation. This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively driving smooth muscle contraction and vasoconstriction [4] [6] [9].
Recent studies reveal additional signaling complexity: α₁-AR transactivation of epidermal growth factor receptors (EGFR) occurs via Src kinase, activating downstream STAT3 transcription factors. This pathway influences hepatic metabolic functions and cell proliferation but remains distinct from classical catecholamine signaling [6]. Adrenalone’s negligible β₂-AR activity (contrasting with epinephrine) minimizes bronchodilatory or metabolic effects, confining its primary action to vascular tone modulation [5] [9].
Table 1: Adrenalone Hydrochloride Signaling Pathways via α₁-Adrenergic Receptors
Receptor Subtype | G-Protein Coupling | Primary Effectors | Physiological Outcome |
---|---|---|---|
α₁A/B/D | Gq/11 | PLC → IP₃/DAG | Ca²⁺ release, PKC activation |
α₁B (Overexpressed) | Gq/11 | Src → EGFR → STAT3 | Gene transcription, cell proliferation |
α₂-Adrenoceptors | Gi/o | Adenylate cyclase inhibition | Minimal vasoconstriction |
Beyond adrenoceptor agonism, adrenalone hydrochloride inhibits dopamine β-monooxygenase (DBM; EC 1.14.17.1), a critical copper-dependent enzyme in catecholamine biosynthesis. DBM converts dopamine to norepinephrine within synaptic vesicles. Adrenalone competes with dopamine at the enzyme’s active site, exhibiting an IC₅₀ of 36.9 μM [2] [3]. This inhibition depletes norepinephrine reserves, indirectly attenuating sympathetic neurotransmission.
Adrenalone also disrupts norepinephrine transporter (NET) function, reducing neuronal catecholamine reuptake [2] [7]. This dual action—direct receptor stimulation combined with biosynthesis interference—creates a complex pharmacological profile:
Metabolically, adrenalone undergoes catechol-O-methyltransferase (COMT)-mediated methylation to 3-O-methyladrenalone, followed by monoamine oxidase (MAO)-catalyzed deamination. The final metabolite, 3O-methyl-N-demethyladrenalone, undergoes conjugation and renal excretion. No reduction to epinephrine occurs in vivo, confirming metabolic stability of its ketone group [5].
Table 2: Enzymatic Targets of Adrenalone Hydrochloride
Target Enzyme | Inhibition Constant (IC₅₀) | Biological Consequence | Metabolic Fate |
---|---|---|---|
Dopamine β-monooxygenase | 36.9 μM [2] | Reduced norepinephrine synthesis | COMT methylation → 3O-methyladrenalone |
Norepinephrine transporter | 36.9 μM [2] | Impaired catecholamine reuptake | MAO deamination → Conjugated metabolites |
Adrenalone’s receptor selectivity is its defining pharmacological characteristic:
Functional studies confirm this imbalance. In dorsal hand vein models:
Table 3: Receptor Selectivity Profile of Adrenalone vs. Reference Agonists
Agonist | α₁-Adrenoceptor Efficacy | β₂-Adrenoceptor Efficacy | Clinical Primary Effect |
---|---|---|---|
Adrenalone HCl | High (Eₘₐₓ ~80-90%) [5] [8] | Negligible [5] [9] | Vasoconstriction |
Epinephrine | High | High | Mixed vasoconstriction/bronchodilation |
Isoproterenol | Low | High | Bronchodilation, tachycardia |
This selectivity underpins adrenalone’s historical use as a hemostatic, where localized α₁-activation reduces bleeding without β-mediated cardiac stimulation [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7